

comparative toxicity assessment of 2-sec-butylcyclohexanone and related ketones

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Compound of Interest

Compound Name: 2-sec-Butylcyclohexanone

Cat. No.: B081716

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Comparative Toxicity Assessment: 2-sec-Butylcyclohexanone and Related Ketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of **2-sec-butylcyclohexanone** and structurally related ketones, including cyclohexanone, 2-methylcyclohexanone, 4-methylcyclohexanone, and 4-tert-butylcyclohexanone. The information is compiled from safety data sheets, toxicological studies, and regulatory assessments to facilitate a comprehensive understanding of their relative hazards.

Quantitative Toxicity Data

The acute toxicity of these ketones varies depending on the specific compound and the route of exposure. The following tables summarize the available quantitative data for easy comparison.

Compound	CAS Number	Oral LD50 (mg/kg)	Dermal LD50 (mg/kg)	Inhalation LC50 (mg/L, 4h)	Species
2-sec-Butylcyclohexanone	14765-30-1	Data Not Available	>5000[1]	Data Not Available	Rabbit[1]
Cyclohexanone	108-94-1	1534 - 1800[2][3]	794 - 948[2][4][5][6][7]	>6.2 - 8000[2][3][5][6][7]	Rat, Rabbit[2][3][4][5][8][6][7]
2-Methylcyclohexanone	583-60-8	2140[9]	1635 - 1637[9][10]	11[9]	Rat, Rabbit[9][10]
4-Methylcyclohexanone	589-92-4	800 - 1600[11]	Data Not Available	Data Not Available	Rat, Mouse[11]
4-tert-Butylcyclohexanone	98-53-3	5000[12]	5000[12]	Data Not Available	Rat, Rabbit[12]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals. LC50 (Lethal Concentration, 50%) is the concentration of a substance in the air that is lethal to 50% of a population of test animals over a specific duration of exposure.

Toxicological Profile Overview

2-sec-Butylcyclohexanone:

- Genotoxicity: Not found to be genotoxic. It did not induce micronuclei in human peripheral blood lymphocytes in vitro.[6]
- Repeated Dose Toxicity: A No Observed Adverse Effect Level (NOAEL) of 50.3 mg/kg/day has been derived from an OECD 422 study in rats.[6]

- Reproductive Toxicity: No significant reproductive toxicity concerns have been identified at current exposure levels.[6]
- Skin Sensitization: Not considered to be a skin sensitizer.[6]

Cyclohexanone:

- Acute Effects: Can cause irritation to the eyes, nose, and throat.[13] High concentrations can lead to central nervous system depression, drowsiness, and unconsciousness.[13]
- Chronic Effects: Prolonged exposure may cause damage to the liver and kidneys.[12][14] It is not classifiable as a human carcinogen (IARC Group 3).[4]

Methylcyclohexanones:

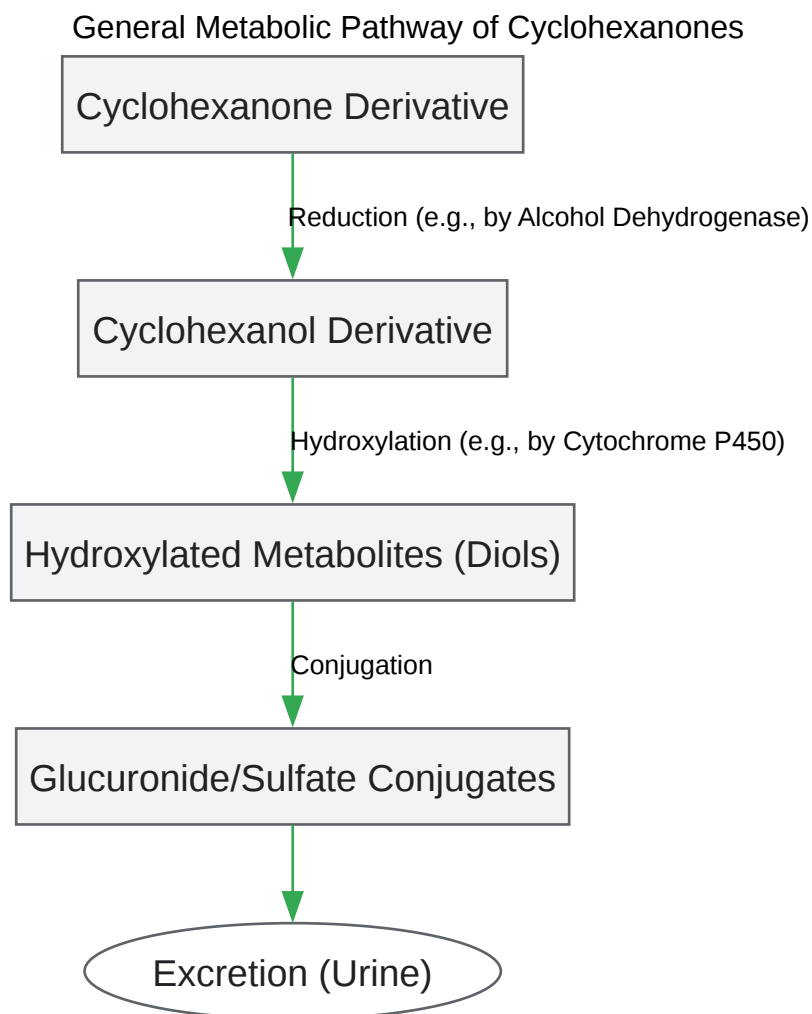
- 2-Methylcyclohexanone: Exhibits moderate acute toxicity. High concentrations of its vapors can irritate the eyes and respiratory passages.[15]
- 4-Methylcyclohexanone: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[11][16]

4-tert-Butylcyclohexanone:

- Appears to have low acute toxicity based on the available data.[12]

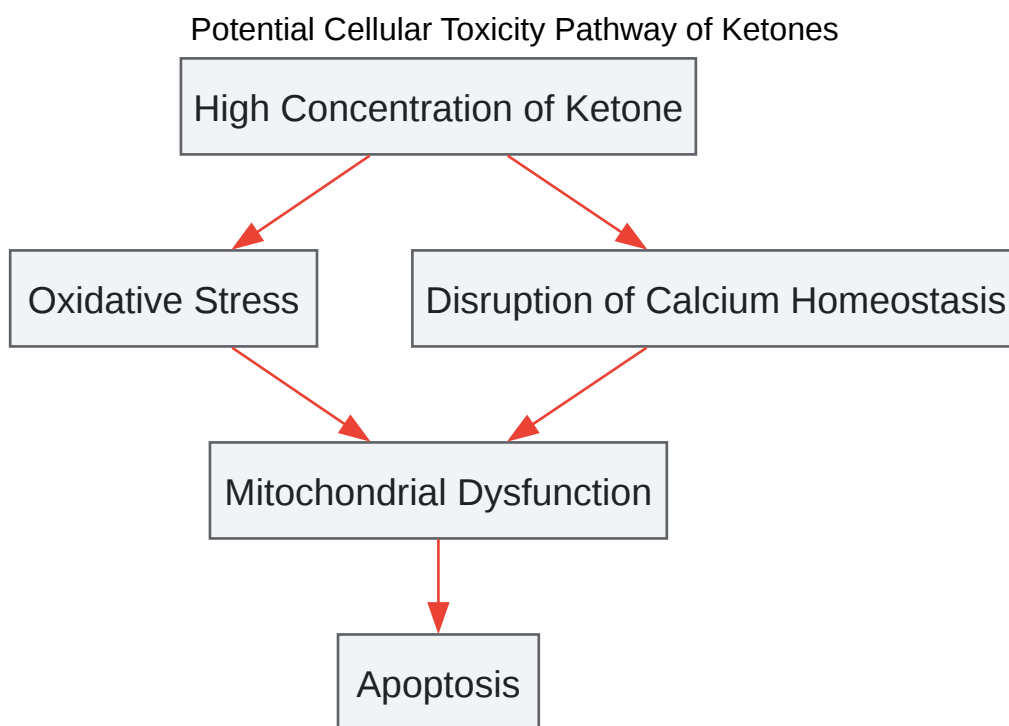
Metabolic and Toxicological Pathways

The metabolism of cyclohexanones generally involves reduction of the ketone group to a secondary alcohol, which can then be further metabolized and excreted. The toxicity of these compounds at high doses is often linked to irritation and central nervous system effects. At a cellular level, exposure to some ketones has been associated with the induction of oxidative stress and disruption of calcium signaling, which can lead to apoptosis.



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Caption: General metabolic pathway of cyclohexanone derivatives.



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Caption: Potential cellular toxicity pathway of ketones.

Experimental Protocols

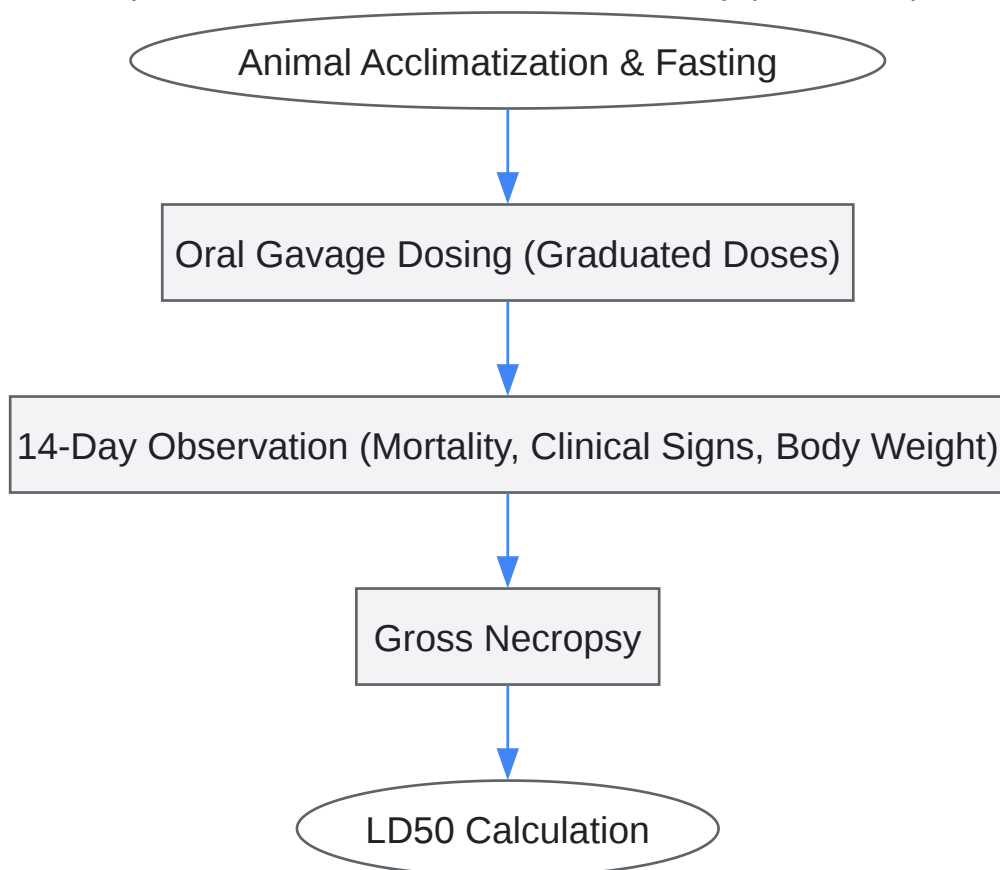
The toxicity data cited in this guide are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols for acute toxicity testing.

OECD 401: Acute Oral Toxicity

- Principle: This test provides information on the health hazards likely to arise from a single oral exposure to a substance.[5] A substance is administered in graduated doses to several groups of experimental animals, with one dose per group.[5]

- Animals: Typically, young adult rodents are used.[5] Animals are fasted before administration of the test substance.[5]
- Procedure: The test substance is administered by gavage.[5] If a single dose is not possible, it can be given in smaller fractions over a period not exceeding 24 hours.[5]
- Observations: Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.[5] A gross necropsy is performed on all animals at the end of the study.[5]
- Endpoint: The LD50 value is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.[5]

Experimental Workflow for Acute Oral Toxicity (OECD 401)



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Caption: Workflow for OECD 401 Acute Oral Toxicity testing.

OECD 402: Acute Dermal Toxicity

- Principle: This method assesses the potential short-term hazards of a chemical substance when exposed through the skin.
- Animals: The test is typically performed on rats.
- Procedure: The test article is applied to a shaved area of the skin (approximately 10% of the total body surface area) and held in contact for 24 hours.
- Observations: Animals are observed daily for at least 14 days for signs of toxicity and mortality. Body weights are recorded at least weekly. A gross necropsy is performed on all animals at the end of the study.
- Endpoint: The LD50 value is determined.

OECD 403: Acute Inhalation Toxicity

- Principle: This test provides information on health hazards from brief exposure to a substance via inhalation.[2][4]
- Animals: Healthy young adult rodents are commonly used.[2]
- Procedure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) for a predetermined period, usually 4 hours, in an inhalation chamber.[2][4]
- Observations: Animals are observed for at least 14 days for mortality and signs of toxicity.[2][4] This includes measurements of body weight and detailed daily observations. A gross autopsy is performed at the end of the study.[2][4]
- Endpoint: The LC50, the concentration of the substance that causes death in 50% of the exposed animals, is estimated.[2][4]

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